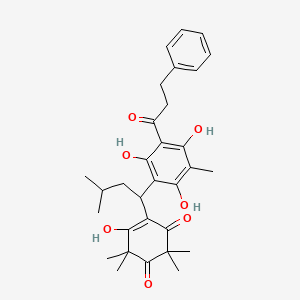
Ytterbium-172
説明
Ytterbium-172 is a stable isotope of the rare-earth element ytterbium, which belongs to the lanthanide series of the periodic table. Ytterbium itself is a soft, malleable, and ductile metal with a silvery appearance. It is named after the Swedish village of Ytterby, where it was first discovered. This compound has a natural abundance of approximately 21.68% and is one of the seven stable isotopes of ytterbium .
準備方法
Synthetic Routes and Reaction Conditions: Ytterbium-172 can be isolated from its natural sources through various separation techniques. One common method involves the use of ion-exchange chromatography, where ytterbium is separated from other lanthanides based on its ionic properties. Another method is solvent extraction, which utilizes organic solvents to selectively extract ytterbium from a mixture of rare-earth elements .
Industrial Production Methods: In industrial settings, this compound is often produced through the reduction of ytterbium oxide (Yb2O3) using a reducing agent such as lanthanum metal. The reduction process is typically carried out in a high-temperature furnace under a vacuum to prevent oxidation. The resulting ytterbium metal is then purified through vacuum distillation to obtain high-purity this compound .
化学反応の分析
Types of Reactions: Ytterbium-172, like other ytterbium isotopes, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Ytterbium reacts with oxygen to form ytterbium(III) oxide (Yb2O3). This reaction occurs readily at elevated temperatures.
Reduction: Ytterbium(III) oxide can be reduced to ytterbium metal using a reducing agent such as lanthanum or calcium.
Substitution: Ytterbium can form various halides, such as ytterbium(III) chloride (YbCl3), by reacting with halogen gases
Major Products:
Oxidation: Ytterbium(III) oxide (Yb2O3)
Reduction: Ytterbium metal (Yb)
Substitution: Ytterbium(III) chloride (YbCl3), ytterbium(III) fluoride (YbF3)
科学的研究の応用
Ytterbium-172 has a wide range of applications in scientific research, including:
Quantum Computing: Ytterbium ions are used in ion trap quantum computing due to their favorable electronic properties and long coherence times.
Medical Imaging: Ytterbium isotopes are used as contrast agents in medical imaging techniques.
Material Science: Ytterbium-doped materials are used in the development of advanced materials with unique optical and electronic properties.
作用機序
The mechanism by which ytterbium-172 exerts its effects depends on its specific application. In quantum computing, ytterbium ions are used as qubits, where their electronic states are manipulated using laser pulses to perform quantum operations. The long coherence times of ytterbium ions make them ideal for maintaining quantum information over extended periods .
In catalysis, ytterbium compounds act as Lewis acids, facilitating the formation of chemical bonds by accepting electron pairs from reactants. This property is utilized in various organic synthesis reactions to increase reaction rates and selectivity .
類似化合物との比較
Ytterbium-172 can be compared with other lanthanide isotopes, such as:
Europium-151: Like ytterbium, europium is used in quantum computing and catalysis. europium has different electronic properties and reactivity.
Samarium-149: Samarium is another lanthanide used in catalysis and material science. It has a higher oxidation state and different chemical behavior compared to ytterbium.
Thulium-169: Thulium is used in medical imaging and laser applications. .
This compound is unique due to its specific electronic configuration, which makes it particularly suitable for applications in quantum computing and catalysis. Its stable nature and favorable reactivity also contribute to its versatility in various scientific fields.
特性
IUPAC Name |
ytterbium-172 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Yb/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWDYIZEMPQZHO-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Yb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[172Yb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Yb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70930800 | |
| Record name | (~172~Yb)Ytterbium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.9363867 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14041-52-2 | |
| Record name | Ytterbium, isotope of mass 172 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014041522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~172~Yb)Ytterbium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R,3R)-1-(1-adamantylmethyl)-2-[4-(hydroxymethyl)phenyl]-N-(2-methylpropyl)-3-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1261740.png)
![7-[(2S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B1261742.png)
![(3R,4S,5S,6R)-5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B1261744.png)
![4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1261745.png)






![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B1261755.png)
![2-phenyl-N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)acetamide](/img/structure/B1261758.png)
